Sarcosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

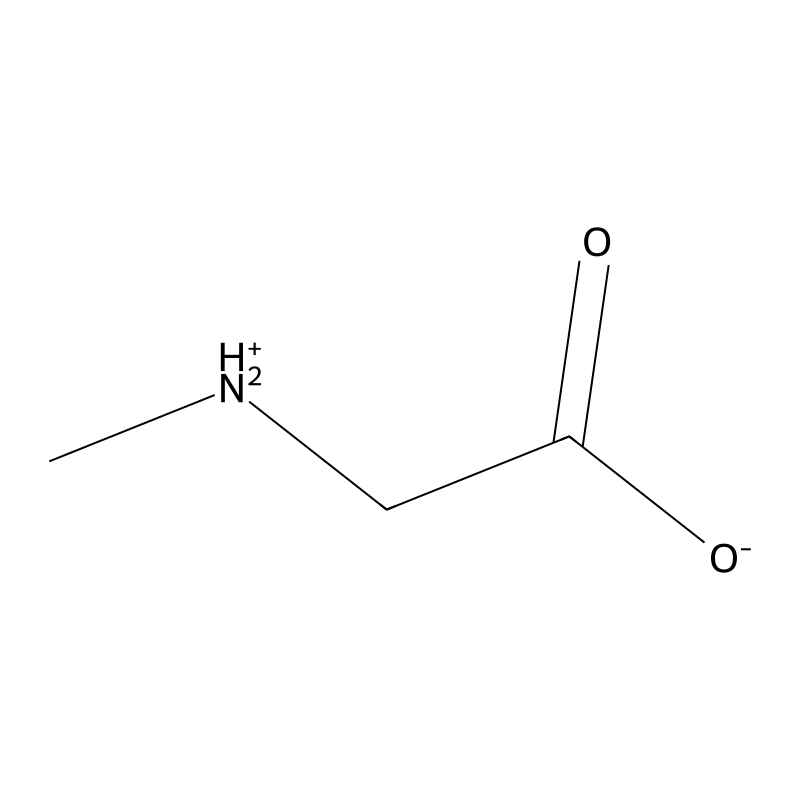

SMILES

solubility

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992)

300.0 mg/mL

Synonyms

Canonical SMILES

Sarcosine (CAS 107-97-1), or N-methylglycine, is a naturally occurring secondary amino acid widely utilized as a versatile chemical precursor and process additive. From a procurement perspective, its value is defined by the presence of the N-methyl group, which fundamentally alters its steric profile, hydrogen-bonding capacity, and nucleophilicity compared to primary amino acids. As a bulk material, it is highly soluble in water, stable under standard handling conditions, and serves as a critical building block for biodegradable surfactants, CO2 capture solvents, and modified peptide therapeutics. Its reliable processability and unique physicochemical properties make it a preferred selection over unmethylated analogs in applications requiring enhanced solubility, enzymatic resistance, or accelerated reaction kinetics [1].

Substituting sarcosine with its unmethylated analog, glycine, routinely results in process or formulation failure due to critical differences in hydrogen bonding and steric hindrance. In surfactant manufacturing, replacing sarcosine with glycine yields N-acyl glycinates that suffer from extensive intermolecular hydrogen bonding, drastically raising the Krafft point and causing precipitation in cold-water formulations. In peptide synthesis, the lack of the N-methyl group leaves the resulting peptide backbone vulnerable to rapid proteolytic cleavage, rendering therapeutic candidates unviable for in vivo applications. Furthermore, in gas absorption workflows, the secondary amine structure of sarcosine provides superior reaction kinetics with carbon dioxide, meaning that substitution with primary amino acids like glycine significantly reduces absorption efficiency and increases operational energy penalties [1].

Accelerated CO2 Absorption Kinetics in Carbon Capture Processes

In industrial CO2 capture applications, amino acid salts are utilized to promote potassium carbonate solvents. Head-to-head kinetic studies demonstrate that the addition of 1.0 M sarcosine to a 30 wt% K2CO3 solvent accelerates the overall rate of CO2 absorption by a factor of 45 at 60 °C. In contrast, the addition of 1.0 M glycine only achieves an acceleration factor of 22 under identical conditions. This twofold kinetic advantage is driven by the secondary amine structure of sarcosine, which facilitates rapid carbamate formation and high reactivity towards CO2[1].

| Evidence Dimension | CO2 absorption rate acceleration factor |

| Target Compound Data | 45-fold acceleration (Sarcosine) |

| Comparator Or Baseline | 22-fold acceleration (Glycine) |

| Quantified Difference | 104% higher absorption acceleration rate |

| Conditions | 1.0 M amino acid promoter in 30 wt% K2CO3 solvent at 60 °C |

Faster CO2 absorption kinetics allow for the design of smaller absorption columns and lower capital expenditure in industrial carbon capture facilities.

Enhanced Proteolytic Stability in Peptide Therapeutics via N-Methylation

The incorporation of unnatural or modified amino acids is a standard strategy to prevent the rapid enzymatic degradation of synthetic peptides. When evaluating the tenability of proteolysis rates, substituting a standard glycine residue with its N-methylated derivative (sarcosine) yields a dramatic improvement in backbone stability. Quantitative analysis of oligopeptides exposed to proteases reveals a six-fold increase in the proteolytic half-life for the sarcosine-containing peptide compared to the unmethylated glycine baseline [1].

| Evidence Dimension | Proteolytic half-life of synthetic oligopeptides |

| Target Compound Data | 6-fold increase in half-life (Sarcosine) |

| Comparator Or Baseline | Baseline half-life (Glycine) |

| Quantified Difference | 600% improvement in enzymatic resistance |

| Conditions | In vitro protease cleavage assay of synthetic pentapeptides |

Utilizing sarcosine as a building block protects the peptide backbone from enzymatic cleavage, critically extending the in vivo half-life and viability of peptide therapeutics.

Selective Inhibition of Glycine Transporter 1 (GlyT1) for Neuropharmacology

In neuropharmacological research, particularly concerning schizophrenia and cognitive impairment, targeting the GlyT1 transporter is a primary therapeutic strategy. Sarcosine serves as a critical benchmark inhibitor, demonstrating selective affinity for GlyT1 with an IC50 of approximately 91 μM in human transporter assays. Conversely, glycine acts as the endogenous substrate and is a remarkably weak inhibitor in displacement assays, showing an IC50 exceeding 1000 μM. This distinct pharmacological profile makes sarcosine an indispensable reference standard and structural template for novel GlyT1 inhibitors [1].

| Evidence Dimension | GlyT1 transporter inhibition (IC50) |

| Target Compound Data | ~91 μM (Sarcosine) |

| Comparator Or Baseline | >1000 μM (Glycine) |

| Quantified Difference | >10-fold higher inhibitory potency |

| Conditions | HEK293 cells expressing human GlyT1 transporters |

The quantifiable selective inhibition of GlyT1 establishes sarcosine as a mandatory reference standard and precursor for developing neurotherapeutic agents.

Promoter for Industrial Carbon Capture Solvents

Driven by its superior reaction kinetics and 45-fold acceleration of CO2 absorption rates, sarcosine is highly recommended as a promoter in potassium carbonate-based carbon capture systems. It outperforms primary amino acids like glycine, enabling more efficient gas-liquid contactors and reducing the overall energy penalty of solvent regeneration in industrial emission control workflows [1].

Precursor for Low-Krafft-Point Surfactants

Sarcosine is the essential precursor for synthesizing N-acyl sarcosinates, such as sodium lauroyl sarcosinate. Because the N-methyl group inherently disrupts intermolecular hydrogen bonding, these surfactants exhibit significantly lower Krafft points than their glycinate counterparts, making sarcosine the required starting material for cold-water soluble, hard-water tolerant, and mild cosmetic or industrial cleaning formulations [2].

Building Block for Protease-Resistant Peptides

In medicinal chemistry and drug discovery, sarcosine is utilized to introduce N-methylation into peptide backbones. Supported by data showing a six-fold increase in proteolytic half-life, incorporating sarcosine instead of glycine is a proven strategy to enhance the bioavailability, structural rigidity, and in vivo stability of peptide-based therapeutics [3].

Reference Standard in GlyT1 Inhibitor Development

Due to its established IC50 of ~91 μM against the GlyT1 transporter, sarcosine is heavily utilized as a baseline comparator and structural scaffold in neuropharmacology. Research facilities procuring materials for schizophrenia or cognitive enhancement models rely on sarcosine to validate assay sensitivity and benchmark the efficacy of novel synthetic inhibitors[4].

References

- [1] Shen, S., et al. (2013). A kinetic study of CO2 capture with potassium carbonate solutions promoted with various amino acids: Glycine, sarcosine and proline. International Journal of Greenhouse Gas Control, 20, 212-222.

- [2] Zhao, H., et al. (2019). Study on foaming properties of N-acyl amino acid surfactants: Sodium N-acyl glycinate and sodium N-acyl phenylalaninate. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 567, 240-248.

- [3] Biron, E., et al. (2020). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. Chemical Science, Royal Society of Chemistry.

- [4] Mallorga, P. J., et al. (2003). Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine. Neuropharmacology, 45(5), 585-593.

Purity

Physical Description

Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-2.78

Appearance

Melting Point

208 °C

Storage

UNII

Related CAS

4316-73-8 (mono-hydrochloride salt)

637-96-7 (hydrochloride)

61791-59-1 (hydrochloride salts)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 43 of 50 companies with hazard statement code(s):;

H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

68411-97-2

25951-24-0

Metabolism Metabolites

Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine.

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Komarnicka UK, Kozieł S, Starosta R, Kyzioł A. Selective Cu(I) complex with phosphine-peptide (SarGly) conjugate contra breast cancer: Synthesis, spectroscopic characterization and insight into cytotoxic action. J Inorg Biochem. 2018 Jun 18;186:162-175. doi: 10.1016/j.jinorgbio.2018.06.009. [Epub ahead of print] PubMed PMID: 29945023.

3: Hattori T, Itagaki T, Uji H, Kimura S. Temperature-Induced Phase Separation in Molecular Assembly of Nanotubes Comprising Amphiphilic Polypeptide with Poly( N-Ethyl Glycine) in Water by a Hydrophilic-Region Driven Type Mechanism. J Phys Chem B. 2018 Jun 20. doi: 10.1021/acs.jpcb.8b03419. [Epub ahead of print] PubMed PMID: 29924608.

4: Holubova M, Blechova M, Kakonova A, Kunes J, Zelezna B, Maletinska L. In vitro and in vivo characterization of novel stable peptidic ghrelin analogs: beneficial effects in the settings of LPS-induced cachexia in mice. J Pharmacol Exp Ther. 2018 Jun 18. pii: jpet.118.249086. doi: 10.1124/jpet.118.249086. [Epub ahead of print] PubMed PMID: 29914876.

5: Shoji H, Taka H, Kaga N, Ikeda N, Hisata K, Miura Y, Shimizu T. Choline-related metabolites influenced by feeding patterns in preterm and term infants. J Matern Fetal Neonatal Med. 2018 Jun 10:1-131. doi: 10.1080/14767058.2018.1488165. [Epub ahead of print] PubMed PMID: 29886808.

6: Wu GR, Xu B, Yang YQ, Zhang XY, Fang K, Ma T, Wang H, Xue NN, Chen M, Guo WB, Jia XH, Wang PL, Lei HM. Synthesis and biological evaluation of podophyllotoxin derivatives as selective antitumor agents. Eur J Med Chem. 2018 Jun 1;155:183-196. doi: 10.1016/j.ejmech.2018.05.052. [Epub ahead of print] PubMed PMID: 29886322.

7: Huang Y, Huang X, Huang L, Liu Q, Lei Y, Yang L, Huang L. Three-phase solvent bar liquid-phase microextraction combined with high-performance liquid chromatography to determine sarcosine in human urine. J Sep Sci. 2018 Jun 7. doi: 10.1002/jssc.201800353. [Epub ahead of print] PubMed PMID: 29878649.

8: González-Valenzuela LE, Dussán J. Molecular assessment of glyphosate-degradation pathway via sarcosine intermediate in Lysinibacillus sphaericus. Environ Sci Pollut Res Int. 2018 May 31. doi: 10.1007/s11356-018-2364-9. [Epub ahead of print] PubMed PMID: 29855879.

9: Cao B, Wang D, Brietzke E, McIntyre RS, Pan Z, Cha D, Rosenblat JD, Zuckerman H, Liu Y, Xie Q, Wang J. Characterizing amino-acid biosignatures amongst individuals with schizophrenia: a case-control study. Amino Acids. 2018 May 23. doi: 10.1007/s00726-018-2579-6. [Epub ahead of print] PubMed PMID: 29796929.

10: Moszak M, Klupczyńska A, Kanikowska A, Kokot Z, Zawada A, Grzymisławska M, Grzymisławski M. The influence of a 3-week body mass reduction program on the metabolic parameters and free amino acid profiles in adult Polish people with obesity. Adv Clin Exp Med. 2018 Apr 16. doi: 10.17219/acem/70796. [Epub ahead of print] PubMed PMID: 29790679.

11: Liu Y, Xu W, Wang G, Qin X. Material basis research for Huangqi Jianzhong Tang against chronic atrophic gastritis rats through integration of urinary metabonomics and SystemsDock. J Ethnopharmacol. 2018 Sep 15;223:1-9. doi: 10.1016/j.jep.2018.05.015. Epub 2018 May 17. PubMed PMID: 29777900.

12: Shahin K, Thompson KD, Inglis NF, Mclean K, Ramirez-Paredes JG, Monaghan SJ, Hoare R, Fontaine M, Metselaar M, Adams A. Characterization of the outer membrane proteome of Francisella noatunensis subsp. orientalis. J Appl Microbiol. 2018 May 19. doi: 10.1111/jam.13918. [Epub ahead of print] PubMed PMID: 29777634.

13: Gonzales J, Bhupathiraju NVSDK, Hart D, Yuen M, Sifuentes MP, Samarxhiu B, Maranan M, Berisha N, Batteas J, Drain CM. One-Pot Synthesis of Four Chlorin Derivatives by a Divergent Ylide. J Org Chem. 2018 Jun 15;83(12):6307-6314. doi: 10.1021/acs.joc.8b00169. Epub 2018 May 29. PubMed PMID: 29775305.

14: He H, Edlich-Muth C, Lindner SN, Bar-Even A. Ribulose Monophosphate Shunt Provides Nearly All Biomass and Energy Required for Growth of E. coli. ACS Synth Biol. 2018 Jun 15;7(6):1601-1611. doi: 10.1021/acssynbio.8b00093. Epub 2018 May 25. PubMed PMID: 29756766.

15: Wang M, Zou L, Liang J, Wang X, Zhang D, Fang Y, Zhang J, Xiao F, Liu M. The Urinary Sarcosine/Creatinine Ratio is a Potential Diagnostic and Prognostic Marker in Prostate Cancer. Med Sci Monit. 2018 May 9;24:3034-3041. doi: 10.12659/MSM.909949. PubMed PMID: 29741162; PubMed Central PMCID: PMC5967288.

16: Flores FM, Torres Sánchez RM, Dos Santos Afonso M. Some aspects of the adsorption of glyphosate and its degradation products on montmorillonite. Environ Sci Pollut Res Int. 2018 Jun;25(18):18138-18146. doi: 10.1007/s11356-018-2073-4. Epub 2018 Apr 25. PubMed PMID: 29691751.

17: Gleeson JP, Frías JM, Ryan SM, Brayden DJ. Sodium caprate enables the blood pressure-lowering effect of Ile-Pro-Pro and Leu-Lys-Pro in spontaneously hypertensive rats by indirectly overcoming PepT1 inhibition. Eur J Pharm Biopharm. 2018 Jul;128:179-187. doi: 10.1016/j.ejpb.2018.04.021. Epub 2018 Apr 20. PubMed PMID: 29684535.

18: Sun NN, Yan B. A fluorescent probe based on a Tb(3+)/Cu(2+) co-functionalized MOF for urinary sarcosine detection. Analyst. 2018 May 15;143(10):2349-2355. doi: 10.1039/c8an00425k. PubMed PMID: 29671424.

19: Kageyama H, Tanaka Y, Takabe T. Biosynthetic pathways of glycinebetaine in Thalassiosira pseudonana; functional characterization of enzyme catalyzing three-step methylation of glycine. Plant Physiol Biochem. 2018 Jun;127:248-255. doi: 10.1016/j.plaphy.2018.03.032. Epub 2018 Mar 30. PubMed PMID: 29626705.

20: Narwal V, Kumar P, Joon P, Pundir CS. Fabrication of an amperometric sarcosine biosensor based on sarcosine oxidase/chitosan/CuNPs/c-MWCNT/Au electrode for detection of prostate cancer. Enzyme Microb Technol. 2018 Jun;113:44-51. doi: 10.1016/j.enzmictec.2018.02.010. Epub 2018 Mar 1. PubMed PMID: 29602386.

Explore Compound Types